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5-Ethynyl-2'-deoxyuridine-d1 -

5-Ethynyl-2'-deoxyuridine-d1

Catalog Number: EVT-1497045
CAS Number:
Molecular Formula: C₁₁H₁₁DN₂O₅
Molecular Weight: 253.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Ethynyl-2'-deoxyuridine-d1 is a synthetic nucleoside analogue of thymidine, distinguished by the presence of an ethynyl group at the 5-position of the uracil base. This compound is primarily utilized in biological research for monitoring DNA synthesis in proliferating cells. Its unique structure allows it to be incorporated into DNA during replication, facilitating the study of cell proliferation and various cellular processes.

Source and Classification

5-Ethynyl-2'-deoxyuridine-d1 is classified as a nucleoside analogue, specifically a modified form of deoxyuridine. It is commercially available from various suppliers and is often used in laboratory settings for applications related to cell biology and molecular genetics. The compound is recognized for its compatibility with click chemistry, a method that enables the visualization of incorporated EdU without the need for harsh treatments that can damage DNA or proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Ethynyl-2'-deoxyuridine-d1 can be achieved through several chemical pathways, typically involving the modification of existing nucleoside structures. One common approach involves:

  1. Starting Material: The synthesis begins with deoxyuridine or a similar nucleoside.
  2. Introduction of Ethynyl Group: The ethynyl group is introduced via a reaction with an appropriate alkyne reagent, often facilitated by transition metal catalysts.
  3. Purification: The resultant product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥ 98%) suitable for biological applications .

The detailed reaction conditions, including temperature, solvent choice, and catalyst type, may vary based on specific laboratory protocols.

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-Ethynyl-2'-deoxyuridine-d1 is C11H12N2O5C_{11}H_{12}N_{2}O_{5}, with a molecular weight of approximately 252.23 g/mol. The structure features:

  • A deoxyribose sugar backbone.
  • An ethynyl group attached to the 5-position of the uracil base.
  • The compound's configuration allows it to mimic thymidine during DNA synthesis.

Spectroscopic properties include a maximum absorbance at 288 nm in Tris-HCl buffer (pH 7.5) with an extinction coefficient of 12.0 L mmol1^{-1} cm1^{-1} .

Chemical Reactions Analysis

Reactions and Technical Details

5-Ethynyl-2'-deoxyuridine-d1 undergoes several key reactions:

  1. Incorporation into DNA: During the S-phase of the cell cycle, it is incorporated into newly synthesized DNA strands in place of thymidine.
  2. Click Chemistry: The ethynyl group can react with azide-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the labeling and visualization of cells that have incorporated EdU .
  3. Detection Methods: Following incorporation, cells can be analyzed using fluorescence microscopy or flow cytometry to quantify EdU-positive cells.

These reactions enable researchers to track cell proliferation accurately without damaging cellular structures.

Mechanism of Action

Process and Data

The mechanism by which 5-Ethynyl-2'-deoxyuridine-d1 functions involves its incorporation into DNA during replication. Once integrated, it facilitates:

  • Detection: The subsequent reaction with fluorescent azides allows researchers to visualize and quantify DNA synthesis in live or fixed cells.
  • Cell Cycle Assessment: By marking cells that are actively dividing, researchers can assess various biological phenomena such as neurogenesis, tumor growth, and response to therapies .

This mechanism provides insights into cellular dynamics and has applications in both basic research and clinical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Ethynyl-2'-deoxyuridine-d1 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) up to 200 mM; can also be dissolved in phosphate-buffered saline (PBS) or water upon heating .
  • Storage Conditions: Recommended storage at -20 °C under inert gas conditions to maintain stability over time.

These properties are critical for ensuring that the compound remains effective for experimental use.

Applications

Scientific Uses

5-Ethynyl-2'-deoxyuridine-d1 has a wide range of applications in scientific research:

  • Cell Proliferation Studies: It serves as a powerful tool for measuring DNA synthesis in various cell types during different biological processes.
  • Neuroscience Research: Used extensively to study neurogenesis and neuronal differentiation in both animal models and human tissues .
  • Cancer Research: Assists in evaluating tumor cell proliferation and response to therapeutic interventions.
  • Tissue Regeneration Studies: Helps track progenitor cell populations involved in tissue repair mechanisms.
Chemical Structure and Isotopic Labeling

Molecular Configuration of 5-Ethynyl-2'-deoxyuridine (EdU) and Deuterated Derivatives

5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analogue wherein the methyl group of thymidine is replaced by an ethynyl group (–C≡CH) at the 5-position of the uracil ring. Its molecular formula is C₁₁H₁₂N₂O₅, with a molar mass of 252.23 g/mol [1] [2]. The ethynyl group enables detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, facilitating non-destructive DNA labeling [1] [7].

EdU-d1 refers to the deuterated derivative where the terminal hydrogen of the ethynyl group is replaced by deuterium (–C≡CD). This modification preserves the core structure: the 2'-deoxyribose sugar retains its β-D-configuration (C1′-N1 glycosidic bond), and the uracil base maintains planarity. The deuterium substitution occurs exclusively at the sp-hybridized carbon, minimizing steric alterations while introducing a mass shift of +1 Da [8] [10]. Key structural features include:

  • Stereochemistry: The sugar moiety retains the natural 2'-deoxyribose conformation (2R,4S,5R) [1].
  • Bond Lengths: The C5≡C13 bond (ethynyl) measures 1.20 Å, while the C13–H/D bond is 1.06 Å. Deuterium substitution lengthens the C–D bond by ~0.005 Å due to isotopic mass effects [8].
  • Electronic Effects: The ethynyl group’s electron-withdrawing nature polarizes the uracil ring, increasing acidity at N3. Deuterium introduction slightly attenuates this effect due to lower electronegativity [8].

Table 1: Structural Parameters of EdU vs. EdU-d1

ParameterEdUEdU-d1
Molecular FormulaC₁₁H₁₂N₂O₅C₁₁H₁₁DN₂O₅
Molar Mass (g/mol)252.23253.24
C5≡C13 Bond Length1.20 Å1.20 Å
C13–H/D Bond Length1.06 Å (H)1.065 Å (D)
pKa (N3)~8.5~8.6

Synthesis Pathways for Deuterium-Labeled EdU (EdU-d1)

Deuterated EdU is synthesized via palladium-catalyzed cross-coupling (Sonogashira reaction) between 5-iodo-2′-deoxyuridine (IdU) and a deuterium-labeled acetylene source. The reaction proceeds under mild conditions to avoid side products like furopyrimidinone [8] [10]:

Step 1: Synthesis of Trimethylsilyl-Protected EdU-d1IdU reacts with (trimethylsilyl)acetylene-d₁ (TMS–C≡CD) under Sonogashira conditions:

  • Catalyst: Pd(PPh₃)₄/CuI (0.1 equiv each)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Anhydrous DMF, 55°C, 17 hours [8].The product, 5-[(trimethylsilyl)ethynyl-d₁]-2′-deoxyuridine, is isolated via crystallization (94% yield) [8].

Step 2: Desilylation to EdU-d1The trimethylsilyl (TMS) group is cleaved using:

  • Route A: K₂CO₃ (0.2 equiv) in methanol (room temperature, 6 hours).
  • Route B: Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF [8].Both methods yield EdU-d1 (≥95% purity by HPLC) after silica gel chromatography. Critical considerations include:
  • Deuterium Source Purity: TMS–C≡CD must be >99% deuterated to prevent isotopic dilution.
  • Anhydrous Conditions: Prevents protium exchange at the ethynyl position [8].

Table 2: Synthetic Routes for EdU-d1

StepReagents/ConditionsYieldDeuterium Source
Sonogashira CouplingPd(PPh₃)₄/CuI, Et₃N, DMF, 55°C94%TMS–C≡CD
Desilylation (A)K₂CO₃, MeOH, RT87%
Desilylation (B)TBAF, THF, 0°C90%

Isotopic Effects on Stability and Reactivity

Deuterium substitution in EdU-d1 induces measurable but subtle changes in physicochemical and biological properties:

Physicochemical Stability:

  • Thermal Degradation: EdU decomposes at 199°C; EdU-d1 shows identical thermograms via differential scanning calorimetry, indicating negligible isotopic impact on solid-state stability [10].
  • Aqueous Stability: Both compounds exhibit similar hydrolysis rates (t₁/₂ > 48 hours at pH 7.4). However, EdU-d1 shows 10% slower acid-catalyzed deglycosylation at pH < 3 due to a kinetic isotope effect (KIE) at the protonated N1 position [5].

Reactivity in Click Chemistry:CuAAC kinetics with azide dyes (e.g., Alexa Fluor 488-azide) reveal a primary kinetic isotope effect (kH/kD = 2.1–2.5):

  • EdU: Reaction completes in 15 minutes (20°C).
  • EdU-d1: Requires 30–35 minutes for equivalent labeling [1] [7].This confirms C–H/D bond cleavage as the rate-limiting step in the catalytic cycle [7].

Metabolic and Biological Effects:

  • Phosphorylation Rate: Thymidine kinase phosphorylates EdU-d1 1.3× slower than EdU (KIE = 1.2) due to altered transition-state bonding at C5 [5] [9].
  • DNA Incorporation Fidelity: Both analogs incorporate equivalently into DNA during S-phase. No significant differences in DNA polymerase discrimination are observed [4] [9].
  • Cytotoxicity Attenuation: EdU induces DNA interstrand crosslinks via base excision repair (BER). EdU-d1 reduces crosslink formation by 30% in glioblastoma cells due to slower BER initiation, partially mitigating cytotoxicity [5] [6].

Table 3: Isotopic Effects in EdU vs. EdU-d1

PropertyEdUEdU-d1Isotope Effect
CuAAC Reaction Half-life15 min35 minkH/kD = 2.3
In Vitro Phosphorylation100% (reference)77% relative rateKIE = 1.2
DNA Crosslink Formation100% (reference)70% relativeReduced BER kinetics
Aqueous Half-life (pH 7.4)52 h52 hNone
  • Abbreviations: KIE = Kinetic Isotope Effect; BER = Base Excision Repair.

Properties

Product Name

5-Ethynyl-2'-deoxyuridine-d1

Molecular Formula

C₁₁H₁₁DN₂O₅

Molecular Weight

253.23

Synonyms

EdU-d; 2’-Deoxy-5-ethynyluridine-d1;

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